5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The presence of the fluorine and methoxy groups can enhance its binding affinity and selectivity, making it a potent molecule for various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-chlorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((2-bromophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((2-iodophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.
Biological Activity
The compound 5-((2-fluorophenyl)amino)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole class, which has garnered significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a triazole ring, which is known for its role in enhancing biological activity through various interactions with biological targets. The presence of the 2-fluorophenyl and 2-methoxybenzyl groups may contribute to its pharmacological properties by influencing solubility and binding affinity.
Biological Activity Overview
- Anticancer Activity
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory potential against carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and diseases. Preliminary results indicate moderate inhibition with IC50 values comparable to established inhibitors like acetazolamide . The structure-activity relationship suggests that modifications on the triazole ring can enhance inhibitory activity.
-
Neuroprotective Effects
- Some derivatives of triazoles have shown neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. The mechanism involves blocking pathways such as NF-κB signaling and reducing reactive oxygen species (ROS) production . This suggests potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study involving a series of triazole derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced anticancer activity. In vitro assays revealed that compounds with electron-withdrawing groups exhibited higher cytotoxicity against breast cancer cell lines compared to their electron-donating counterparts .
Case Study 2: Enzyme Inhibition
In a comparative study of various triazole derivatives against CA-II, it was found that the presence of polar functional groups at strategic positions on the triazole ring improved binding affinity and selectivity for the enzyme. This study provided insights into optimizing the design of new inhibitors .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Electron-Withdrawing Groups : Substituents like fluorine enhance biological activity by increasing lipophilicity and improving binding interactions.
- Alkyl Substitutions : Longer alkyl chains tend to improve solubility but may reduce binding affinity if not properly aligned with active sites on target enzymes.
Substituent Type | Effect on Activity | Example Compound |
---|---|---|
Electron-Withdrawing | Increases potency | Triazole derivatives |
Alkyl Chains | Improves solubility | Modified analogs |
Aromatic Rings | Enhances interaction with targets | Phenyl-substituted |
Properties
Molecular Formula |
C17H16FN5O2 |
---|---|
Molecular Weight |
341.34 g/mol |
IUPAC Name |
5-(2-fluoroanilino)-N-[(2-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O2/c1-25-14-9-5-2-6-11(14)10-19-17(24)15-16(22-23-21-15)20-13-8-4-3-7-12(13)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
PVSSKGSVIZLZRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Origin of Product |
United States |
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